

An In-Depth Technical Guide to 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Isopropoxy-5-methylphenylboronic acid
Cat. No.:	B1307439

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2-Isopropoxy-5-methylphenylboronic acid**, a valuable reagent in modern organic synthesis. While the specific discovery and historical details of this compound are not extensively documented in scientific literature, this guide contextualizes its significance within the broader class of substituted phenylboronic acids. It details its physicochemical properties, outlines a general synthetic methodology, and explores its primary application as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are interested in the applications of functionalized boronic acids.

Discovery and History

The precise origins and first synthesis of **2-Isopropoxy-5-methylphenylboronic acid** (CAS No. 480438-71-9) are not detailed in readily available scientific literature, suggesting it may have emerged from broader synthetic efforts in creating libraries of novel building blocks for organic chemistry. Its development can be understood in the context of the rise of substituted phenylboronic acids as indispensable tools in synthetic chemistry.

The seminal work on boronic acids dates back to the 19th century, but their widespread application in organic synthesis exploded with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in the late 1970s, revolutionized the

formation of carbon-carbon bonds, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. The utility of the Suzuki-Miyaura coupling is heavily reliant on the availability of a diverse array of functionalized boronic acids.

Compounds like **2-Isopropoxy-5-methylphenylboronic acid**, featuring specific substitution patterns on the phenyl ring, are designed to introduce particular steric and electronic properties into target molecules. The isopropoxy and methyl groups can influence the reactivity of the boronic acid and the properties of the final product, such as solubility, lipophilicity, and metabolic stability, which are critical considerations in drug discovery. The commercial availability of this and many other substituted phenylboronic acids today is a direct result of the high demand for these versatile reagents in academic and industrial research.

Physicochemical Properties

The known physicochemical properties of **2-Isopropoxy-5-methylphenylboronic acid** are summarized in the table below. This data is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	480438-71-9	[1] [2]
IUPAC Name	(5-Methyl-2-propan-2- yloxyphenyl)boronic acid	[1]
Synonyms	(2-Isopropoxy-5-methyl- phenyl)boronic acid, Boronic acid, B-[5-methyl-2-(1- methylethoxy)phenyl]-	[1] [2]
Molecular Formula	C10H15BO3	[1] [2]
Molecular Weight	194.04 g/mol	[2]
Appearance	White to off-white solid	
Purity	≥95%	
Storage	Sealed in dry, Room Temperature	[2]

Synthesis of Substituted Phenylboronic Acids: A General Protocol

While a specific, detailed experimental protocol for the synthesis of **2-Isopropoxy-5-methylphenylboronic acid** is not available in the reviewed literature, a general and widely used method for the preparation of arylboronic acids from aryl halides is presented below. This procedure involves the formation of an organometallic intermediate (organolithium or Grignard reagent) followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Materials

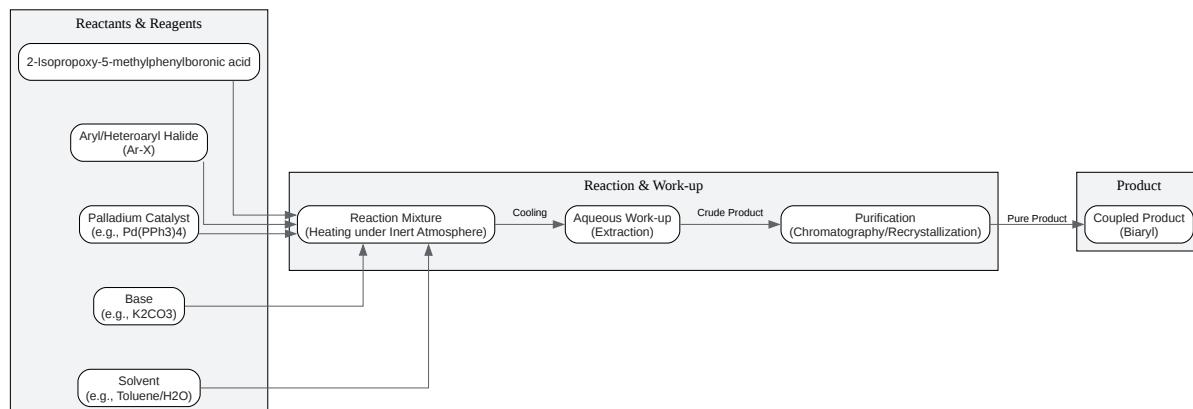
- 1-Bromo-2-isopropoxy-5-methylbenzene (starting material)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- n-Butyllithium (n-BuLi) or Magnesium turnings
- Triisopropyl borate or Trimethyl borate
- Anhydrous solvent (e.g., THF, diethyl ether)
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), aqueous solution
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure

- Formation of the Organometallic Reagent:
 - Using n-Butyllithium: A solution of 1-bromo-2-isopropoxy-5-methylbenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

- Using Magnesium (Grignard Reagent): Magnesium turnings (1.2 eq) are activated in a flame-dried flask under an inert atmosphere. A small amount of a solution of 1-bromo-2-isopropoxy-5-methylbenzene (1.0 eq) in anhydrous THF is added. The reaction is initiated (e.g., with a crystal of iodine or gentle heating). Once the reaction starts, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.
- Borylation: The freshly prepared organometallic solution is cooled to -78 °C. Triisopropyl borate (1.2 eq) is added dropwise, ensuring the temperature remains below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
- Hydrolysis: The reaction mixture is cooled in an ice bath, and an aqueous solution of HCl or H₂SO₄ is slowly added to quench the reaction and hydrolyze the boronate ester. The mixture is stirred vigorously for 1-2 hours.
- Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and then brine. The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude **2-Isopropoxy-5-methylphenylboronic acid** can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling


2-Isopropoxy-5-methylphenylboronic acid is primarily utilized as a reactant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. It is a highly versatile and widely used method for the synthesis of biaryls, which are prevalent in many biologically active molecules and functional materials.

In a typical Suzuki-Miyaura coupling, **2-Isopropoxy-5-methylphenylboronic acid** would be reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene, dioxane, DMF, often with water). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The presence of the isopropoxy and methyl substituents on the boronic acid allows for the introduction of this specific structural motif into a larger molecule, influencing its final properties.

Visualizations

General Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 2-Isopropoxy-5-methylphenylboronic acid - CAS:480438-71-9 - Sunway Pharm Ltd [3wp pharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Isopropoxy-5-methylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1307439#discovery-and-history-of-2-isopropoxy-5-methylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

